Product packaging for Octadecanamide, 12-hydroxy-N-octadecyl-(Cat. No.:CAS No. 68155-52-2)

Octadecanamide, 12-hydroxy-N-octadecyl-

Cat. No.: B14128969
CAS No.: 68155-52-2
M. Wt: 552.0 g/mol
InChI Key: XJOOKFNMTRPLEG-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature within Fatty Acid Amides

Octadecanamide (B89706), 12-hydroxy-N-octadecyl- belongs to the class of organic compounds known as fatty acid amides. Fatty amides are derived from fatty acids where the hydroxyl group of the carboxylic acid is replaced by an amino group. These molecules are characterized by a long, nonpolar hydrocarbon tail and a polar amide head. In the case of Octadecanamide, 12-hydroxy-N-octadecyl-, it is a secondary fatty amide, specifically the N-acylation product of octadecylamine (B50001) and 12-hydroxyoctadecanoic acid.

The nomenclature of this compound can be broken down as follows:

Octadecanamide: Indicates a primary amide derived from octadecanoic acid (stearic acid), which has an 18-carbon chain. nih.gov

12-hydroxy-: Specifies the presence of a hydroxyl (-OH) group at the 12th carbon position of the octadecanamide backbone.

N-octadecyl-: Denotes that an octadecyl group (an 18-carbon alkyl chain) is substituted on the nitrogen atom of the amide group.

This specific structure, with its long alkyl chains and the presence of hydrogen-bonding moieties (the amide and hydroxyl groups), is crucial to its function as a gelator.

Chemical Identification of Octadecanamide, 12-hydroxy-N-octadecyl- and Related Compounds
Compound NameSynonymsMolecular FormulaMolecular Weight (g/mol)CAS Number
Octadecanamide, 12-hydroxy-N-octadecyl-N/AC36H73NO2552.97N/A
OctadecanamideStearamide, Stearic acid amideC18H37NO283.5124-26-5 nih.govlarodan.com
Octadecanamide, 12-hydroxy-12-HydroxystearamideC18H37NO2299.535599-55-4
Octadecanamide, N-octadecyl-N-StearylstearamideC36H73NO53613276-08-9

Contextualization within Low-Molecular-Mass Organic Gelator (LMOG) Research

Octadecanamide, 12-hydroxy-N-octadecyl- is classified as a low-molecular-mass organic gelator (LMOG). rsc.org LMOGs are small organic molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. wikipedia.orgrsc.org This process of gelation is typically reversible and responsive to external stimuli such as temperature or mechanical stress. rsc.org

The gelation properties of Octadecanamide, 12-hydroxy-N-octadecyl- and related compounds are attributed to the formation of self-assembled fibrillar networks (SAFINs). rsc.orgwikipedia.org These networks arise from specific, directional, and non-covalent interactions between the gelator molecules, primarily hydrogen bonding. rsc.org The presence of both the amide and hydroxyl groups in Octadecanamide, 12-hydroxy-N-octadecyl- allows for the formation of a robust hydrogen-bonding network, which is a key driver for the self-assembly process. rsc.org

Research has shown that the gelation behavior is highly dependent on the molecular structure of the LMOG. For instance, the position of the hydroxyl group and the length of the alkyl chains can significantly influence the viscoelastic properties of the resulting gel. rsc.org

Significance as a Model System for Supramolecular Assembly

The self-assembly of Octadecanamide, 12-hydroxy-N-octadecyl- serves as an excellent model system for studying the principles of supramolecular chemistry. rsc.org Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. In the case of this particular LMOG, these interactions include hydrogen bonding between the amide and hydroxyl groups, as well as van der Waals forces between the long alkyl chains. rsc.org

The study of how these molecules pack together to form fibers, and how these fibers then entangle to create a gel network, provides fundamental insights into the process of molecular recognition and self-organization. rsc.orgresearchgate.net The thixotropic nature of some gels formed from related compounds, meaning their ability to become less viscous when subjected to stress and then recover their viscosity over time, is a direct consequence of the reversible nature of the non-covalent bonds holding the network together. rsc.org This makes them fascinating subjects for investigating the relationship between molecular-level structure and macroscopic material properties. rsc.org

Key Non-Covalent Interactions in the Supramolecular Assembly of Hydroxylated Fatty Amides
Interaction TypeParticipating Functional GroupsRole in Self-Assembly
Hydrogen BondingAmide (N-H and C=O), Hydroxyl (-OH)Primary driving force for the formation of one-dimensional fibrillar structures. rsc.orgresearchgate.net
Van der Waals ForcesAlkyl chains (-CH2-)Contribute to the packing of the alkyl chains and the overall stability of the fibrillar network. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H73NO2 B14128969 Octadecanamide, 12-hydroxy-N-octadecyl- CAS No. 68155-52-2

Properties

CAS No.

68155-52-2

Molecular Formula

C36H73NO2

Molecular Weight

552.0 g/mol

IUPAC Name

12-hydroxy-N-octadecyloctadecanamide

InChI

InChI=1S/C36H73NO2/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-37-36(39)33-29-25-22-19-18-21-24-28-32-35(38)31-27-8-6-4-2/h35,38H,3-34H2,1-2H3,(H,37,39)

InChI Key

XJOOKFNMTRPLEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

Synthetic Methodologies and Directed Chemical Modifications

Synthetic Pathways for Octadecanamide (B89706), 12-hydroxy-N-octadecyl- Precursors

The construction of the target amide is fundamentally reliant on the synthesis of its two primary components: 12-hydroxystearic acid and N-octadecylamine. The methodologies for producing these precursors are well-established, often leveraging natural and renewable resources.

Synthesis of 12-Hydroxystearic Acid Derivatives

12-Hydroxystearic acid (12-HSA) is a saturated fatty acid that serves as the backbone of the target molecule. Its synthesis is most commonly achieved through the hydrogenation of ricinoleic acid, which is the primary fatty acid found in castor oil. castoroil.inpenpet.com

The production process typically involves the following key steps:

Hydrogenation of Castor Oil: Castor oil, which is rich in triglycerides of ricinoleic acid, is subjected to catalytic hydrogenation. This process saturates the carbon-carbon double bond in the ricinoleic acid backbone, converting it into 12-hydroxystearic acid. castoroil.ingoogle.com The reaction is typically carried out using a nickel catalyst under hydrogen pressure. google.com

Saponification: The resulting hydrogenated castor oil (a mixture of glycerides) is then saponified, usually with a strong base like sodium hydroxide (B78521), to break the ester linkages and liberate the sodium salt of 12-hydroxystearic acid. castoroil.ingoogle.com

Acidification: The soap is then acidified, typically with a mineral acid such as hydrochloric acid, to protonate the carboxylate and precipitate the free 12-hydroxystearic acid. castoroil.ingoogle.com

Purification: The crude 12-HSA is then purified through washing and drying processes. google.com

For subsequent amidation reactions, 12-HSA can be converted into more reactive derivatives, such as the corresponding acyl chloride or methyl ester. The methyl ester, methyl 12-hydroxystearate, can be prepared by reacting 12-HSA with methanol (B129727) in the presence of an acid catalyst.

Methods for N-Alkylation and Amidation Reactions

The formation of the amide bond in Octadecanamide, 12-hydroxy-N-octadecyl- is achieved through the reaction of a 12-hydroxystearic acid derivative with octadecylamine (B50001) (stearylamine). Several methods can be employed for this transformation, ranging from direct amidation to reactions involving more activated carboxylic acid species.

Direct Amidation: This method involves the direct reaction of 12-hydroxystearic acid with octadecylamine at elevated temperatures, typically with the removal of water to drive the reaction to completion. The use of catalysts can facilitate this process. Triarylsilanols have been identified as effective silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.govresearchgate.net Mesoporous silica (B1680970) has also been shown to catalyze the direct amidation of fatty acids with long-chain amines. nih.gov

Amidation via Activated Carboxylic Acids: A more common and often higher-yielding approach involves the activation of the carboxylic acid group of 12-HSA. This can be achieved by converting it to an acyl chloride, for example, by using thionyl chloride. The resulting 12-hydroxystearoyl chloride can then be reacted with octadecylamine in the presence of a base to form the desired amide. researchgate.net

N-Alkylation of Amides: While less direct for the primary synthesis of the target compound, N-alkylation methods are crucial for the synthesis of derivatives with varied N-alkyl chains. These methods typically involve the reaction of a primary amide (in this case, 12-hydroxystearamide) with an alkyl halide (e.g., octadecyl bromide) in the presence of a base. mdpi.com Other methods include the use of alcohols as alkylating agents in the presence of a catalyst, which is considered a more environmentally benign approach. researchgate.netrsc.org Microwave irradiation has also been employed to accelerate N-alkylation reactions under solvent-free conditions. mdpi.com

Design and Synthesis of Analogues and Derivatives with Modified Architectures

The modular nature of the synthesis of Octadecanamide, 12-hydroxy-N-octadecyl- allows for the systematic modification of its structure to explore structure-property relationships. These modifications can be targeted at the N-alkyl chain, the hydroxyl group, or by introducing ionic or other non-ionic functionalities.

Systematic Variation of N-Alkyl Chain Length and Functionalization

A key area of modification is the N-alkyl substituent. By replacing octadecylamine with other primary amines, a library of N-alkyl-12-hydroxystearamides with varying chain lengths can be synthesized. Research has described the synthesis of a series of such amides with N-alkyl chains including methyl, ethyl, propyl, butyl, and octadecyl. researchgate.net This systematic variation allows for the fine-tuning of properties such as melting point, solubility, and self-assembly behavior.

The general synthetic route for these analogues involves the amidation of 12-hydroxystearic acid or its activated derivatives with the corresponding primary amine.

N-Alkyl GroupAmine Precursor
MethylMethylamine
EthylEthylamine
PropylPropylamine
ButylButylamine
OctadecylOctadecylamine

Modification of Hydroxyl Group Positioning and Stereochemistry

The position and stereochemistry of the hydroxyl group on the stearic acid backbone are critical determinants of the molecule's properties. The synthesis of regioisomers of hydroxystearic acids allows for the exploration of how the hydroxyl group's location impacts the final amide's characteristics. For instance, synthetic routes to 5-, 7-, 8-, 9-, 10-, and 11-hydroxystearic acids have been developed. nih.govacs.org These can then be converted to their corresponding N-octadecyl amides using the amidation methods described previously.

The stereochemistry of the hydroxyl group, which is typically (R) in naturally derived 12-HSA, can also be a target for modification. Stereoselective synthetic routes can be employed to produce either the (R) or (S) enantiomer, or a racemic mixture. nih.gov For example, the synthesis of enantiomerically pure methyl 9-hydroxystearate has been achieved, which can then be used to produce stereochemically defined amides. nih.gov

Exploration of Ionic and Non-Ionic Derivatives

Beyond simple structural analogues, the introduction of ionic or different non-ionic functionalities can dramatically alter the physicochemical properties of the parent molecule, leading to applications such as surfactants or gelators.

Ionic Derivatives: Ionic functionalities can be introduced in several ways. One approach is to use a functionalized amine in the amidation step. For example, using an amino acid would introduce both a carboxylic acid and an amino group, resulting in an amphoteric derivative. Alternatively, the hydroxyl group at the C-12 position can be functionalized. For instance, it could be sulfated or phosphated to introduce an anionic character. The synthesis of functionalized ionic liquids with long carbon chains has been demonstrated, providing a potential pathway for creating novel derivatives. orientjchem.org

Non-Ionic Derivatives: A variety of non-ionic derivatives can also be synthesized. The hydroxyl group can be etherified or esterified to introduce different functionalities. For example, reaction with ethylene (B1197577) oxide can lead to the formation of poly(ethylene glycol) (PEG) chains, a common strategy for creating non-ionic surfactants. google.comnih.gov The synthesis of polyhydroxylated surfactants has been explored, where sugar-based head groups are coupled to 12-hydroxystearic acid via an amide linkage. diva-portal.org

Molecular Self Assembly and Supramolecular Organization

Fundamental Principles of Self-Assembly

The spontaneous aggregation of molecules into well-defined, stable structures is governed by a delicate balance of intermolecular forces. In the case of Octadecanamide (B89706), 12-hydroxy-N-octadecyl-, the molecular structure, featuring a long alkyl chain, a hydroxyl group, and an amide linkage, provides the necessary functionalities for hierarchical self-assembly. This process typically begins with the formation of one-dimensional fibrils, which subsequently entangle to form a three-dimensional network.

Intermolecular hydrogen bonding is a primary driving force in the self-assembly of Octadecanamide, 12-hydroxy-N-octadecyl-. The presence of both a hydroxyl (-OH) group at the 12th carbon position and an amide (-CONH-) linkage allows for the formation of a robust network of hydrogen bonds. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the hydroxyl group also serves as a donor and acceptor. This network of hydrogen bonds is crucial for the formation and stability of the fibrillar aggregates. The specific arrangement of these bonds dictates the packing of the molecules and the resulting morphology of the supramolecular structure.

The chirality of the 12-hydroxy stearic acid precursor, specifically the (R)-enantiomer, plays a significant role in the supramolecular organization of Octadecanamide, 12-hydroxy-N-octadecyl-. Chirality at the molecular level can be translated into chiral superstructures, such as twisted or helical ribbons and fibers. This transmission of chirality from the molecular to the macroscopic scale is a key feature of many self-assembling systems derived from chiral building blocks. The specific chirality influences the packing of the molecules, leading to the formation of unique, non-superimposable three-dimensional structures.

Formation and Microstructure of Low-Molecular-Mass Organic Gels (LMOGs)

Octadecanamide, 12-hydroxy-N-octadecyl- is classified as a low-molecular-mass organic gelator (LMOG), meaning it can immobilize a large volume of an organic solvent at a low concentration, forming a gel. researchgate.net These thermoreversible physical gels are held together by the non-covalent interactions of the gelator's self-assembled network.

Table 1: Factors Influencing Critical Gelator Concentration (CGC)

Factor Description
Solvent Polarity The polarity of the solvent affects the solubility of the gelator and the strength of intermolecular interactions.
Temperature Gel formation is a temperature-dependent process, with gels typically forming upon cooling a solution of the gelator.

| Molecular Structure | Subtle changes in the gelator's molecular structure can significantly impact its ability to form a gel and its CGC. |

The gel state is characterized by the formation of a three-dimensional network of self-assembled fibrils, known as a self-assembled fibrillar network (SAFIN), which entraps the solvent molecules. researchgate.net The morphology of these networks is a key determinant of the gel's physical properties. For derivatives of (R)-12-hydroxystearic acid, the SAFINs are often composed of spherulitic objects, which are themselves aggregates of smaller fibrillar structures. researchgate.netechemportal.org The dimensions and connectivity of these fibrils and spherulites are influenced by the cooling rate of the precursor sol phase and the specific solvent used. The entangled nature of the SAFIN is responsible for the gel's ability to resist flow and exhibit solid-like properties.

Table 2: Components of the Supramolecular Structure

Component Description
Molecule Octadecanamide, 12-hydroxy-N-octadecyl-
Primary Aggregate Fibrils formed through intermolecular hydrogen bonding and van der Waals interactions.
Secondary Structure Spherulitic objects or entangled networks of fibrils.

| Final State | A three-dimensional Self-Assembled Fibrillar Network (SAFIN) that forms the gel. |

Morphology of Self-Assembled Fibrillar Networks (SAFINs)

Characterization of Fibrillar and Spherulitic Aggregates

The self-assembly of amides derived from (R)-12-hydroxystearic acid, including Octadecanamide, 12-hydroxy-N-octadecyl-, typically results in the formation of fibrillar networks. acs.org These fibers often organize into larger, superstructural motifs known as spherulites. nih.govresearchgate.net The presence of the hydroxyl group at the 12th carbon position plays a crucial role in directing the crystallization behavior towards fibrillar structures, in contrast to the platelet-like crystals formed by stearic acid, which lacks this hydroxyl group. nih.govresearchgate.net

The morphology of these aggregates can be investigated using various microscopic techniques. For instance, polarizing optical microscopy (POM) can reveal the spherulitic nature of the crystalline objects within the gel. acs.org The fibrillar fine structure of these spherulites is a key characteristic of the gels formed by these hydroxystearic acid derivatives.

Aggregate TypeKey Characteristics
Fibrillar Networks Composed of self-assembled molecules, responsible for solvent immobilization.
Spherulites Larger, spherical superstructures formed by the organization of fibrils.
Impact of Preparation Conditions on Network Architecture

The architecture of the gel network, and consequently its macroscopic properties, is highly sensitive to the conditions under which the gel is prepared. rsc.org A critical parameter is the cooling rate of the precursor sol phase. nih.govresearchgate.net

Studies on related hydroxystearic acid amides have demonstrated that the cooling rate significantly influences the crystallization kinetics. nih.govresearchgate.net A slower cooling rate generally allows for more ordered self-assembly, which can lead to the formation of a more robust gel network with higher oil-binding capacity and greater strength. mdpi.com In contrast, rapid cooling can result in smaller crystal sizes. researchgate.net The dimensions of the spherulitic objects within the gel are also dependent on the cooling protocol employed. acs.org For example, gels prepared under fast-cooling conditions (e.g., quenching in an ice-water bath) can exhibit different network structures compared to those prepared by slow cooling at room temperature. rsc.org

Preparation ConditionImpact on Network Architecture
Cooling Rate Influences crystallization kinetics, crystal size, and spherulite dimensions.
Slow Cooling Tends to produce stronger, more ordered gel networks.
Fast Cooling Can result in smaller crystal sizes and different network morphologies.

Kinetics and Thermodynamics of Gelation Processes

The formation of a gel from a solution of Octadecanamide, 12-hydroxy-N-octadecyl- is governed by the kinetics of fibril nucleation and growth, as well as the underlying thermodynamic driving forces.

Rates of Fibril Nucleation and Growth

The presence of the 12-hydroxyl group in the gelator molecule makes its crystallization kinetics dependent on the cooling rate. nih.govresearchgate.net The process of gelation involves both nucleation, the initial formation of small stable aggregates, and the subsequent growth of these nuclei into elongated fibrils. While detailed kinetic studies specifically on Octadecanamide, 12-hydroxy-N-octadecyl- are not extensively documented, research on analogous systems provides valuable insights.

The gelation time for related (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides has been shown to be drastically influenced by the molecular structure, with gel formation times ranging from seconds to many hours. rsc.org This highlights the sensitivity of the nucleation and growth rates to subtle changes in the chemical makeup of the gelator.

FactorInfluence on Nucleation and Growth
12-Hydroxyl Group Makes crystallization kinetics dependent on the cooling rate. nih.govresearchgate.net
Molecular Structure Subtle structural modifications can lead to significant changes in gelation time. rsc.org

Thermodynamic Parameters of Gel Formation

The formation of a stable gel is a thermodynamically favorable process, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. The rheological properties of organogels formed by amides of (R)-12-hydroxystearic acid are dependent on a balance between the hydrogen-bonding sites and the length of the alkyl chain attached to the amide group. nih.gov

Rheological Characterization and Mechano Responsive Behavior of Gels

Viscoelastic Properties of Octadecanamide (B89706), 12-hydroxy-N-octadecyl- Gels

Gels formed by derivatives of 12-hydroxystearic acid are classified as true viscoelastic materials. This dual nature means they exhibit both solid-like elastic properties and liquid-like viscous properties. The solid-like response originates from the interconnected fibrillar network that stores mechanical energy when deformed, while the viscous response comes from the entrapped liquid solvent and the movement of the polymer chains within the network. Rheological measurements confirm that even visually weak gels that may flow slowly under gravity can be defined as true gels based on their viscoelastic parameters. rsc.org

The viscoelastic character of these gels is quantitatively described by the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat.

For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G' > G''), and both moduli should be largely independent of the applied frequency. rsc.org This indicates a stable, predominantly elastic network structure. In studies of closely related (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides, a 2.0 wt% gel in isostearyl alcohol exhibited these characteristic features, with a storage modulus (G') of approximately 2400 Pa and a G'/G'' ratio greater than 1, confirming its gel state. [1 from first search] The magnitude of these moduli provides a direct measure of the gel's stiffness and mechanical strength.

Interactive Table: Representative Viscoelastic Properties of an HSA-Derivative Gel
ParameterValueSignificance
Storage Modulus (G') ~ 2400 PaIndicates the stiffness and elastic character of the gel network.
Loss Modulus (G'') < G'Shows that energy storage (elasticity) dominates over energy loss (viscosity).
G' / G'' Ratio > 1Confirms the material is a true viscoelastic gel with a stable network.
Frequency Dependence IndependentSuggests a stable network structure across the tested frequency range.

Note: Data is based on a 2.0 wt% gel of (R)-12-hydroxy-N-(3-hydroxypropyl)octadecanamide in isostearyl alcohol, a compound closely related to Octadecanamide, 12-hydroxy-N-octadecyl-. Conditions: ω = 1 rad/s, γ = 0.05%.

Thixotropic Response and Self-Healing Capabilities

A remarkable characteristic of organogels derived from HSA amides is their thixotropic and self-healing behavior. acs.orgnih.gov Thixotropy is the property of certain gels to become fluid when subjected to mechanical stress, such as shaking or shearing, and to return to a semi-solid state upon resting. rsc.org This process is reversible and allows the material to "heal" after mechanical damage. Some of these organogels exhibit exceptionally rapid recovery, regaining a large portion of their viscoelasticity within seconds after the cessation of a destructive strain. acs.orgnih.gov This recovery rate is reported to be at least an order of magnitude faster than many other organogels with crystalline fibrillar networks. nih.gov

The rapid self-healing of these gels is attributed to the dynamic nature of the noncovalent bonds holding the fibrillar network together. The recovery mechanism is distinct from the initial sol-to-gel formation. While the initial gelation involves the self-assembly of individual molecules into fibrils and subsequently into a three-dimensional network, the recovery process after mechanical destruction is much faster. researchgate.net It is believed to involve the re-association of existing fibrils or large fibrillar fragments. researchgate.net The primary mechanism is the rapid cleavage and reformation of hydrogen bonds at the "junction zones" where the fibers of the network connect. researchgate.net This allows the damaged network to quickly re-establish its integrity once the mechanical stress is removed.

The molecular architecture of the gelator is critical to its thixotropic properties. The presence of both the amide group and the hydroxyl group at the C12 position of the stearic acid chain is fundamental. acs.orgnih.gov These functional groups are primary sites for the intermolecular hydrogen bonding that drives the self-assembly into fibers and stabilizes the network. rsc.org The degree of thixotropic recovery in HSA derivatives correlates qualitatively with the potential strength of these hydrogen-bonding interactions. rsc.org Furthermore, modifications to the N-alkyl group on the amide can significantly alter the recovery dynamics, with recovery times ranging from less than a second to several hundred seconds depending on the specific structure. researchgate.net This demonstrates that the interplay between hydrogen bonding and van der Waals interactions, modulated by the N-octadecyl chain, governs the precise mechano-responsive behavior of the gel.

Influence of Solvent and Concentration on Gel Rheology

The rheological properties of Octadecanamide, 12-hydroxy-N-octadecyl- gels are profoundly influenced by both the solvent used and the concentration of the gelator. The choice of solvent determines whether a gel will form and can affect the final properties of the gel network, such as its strength and optical clarity. mrs-j.org For instance, HSA and its derivatives tend to form gels in various hydrocarbon solvents but are often soluble in more polar liquids like ethanol. mrs-j.org The interaction between the gelator and the solvent is crucial; solvents that are too "good" will dissolve the molecules completely, while solvents that are too "poor" will cause precipitation rather than the formation of a continuous network. mdpi.com

The concentration of the gelator must be above a certain threshold, known as the critical gelator concentration (CGC), for a stable, sample-spanning network to form. mdpi.com Below the CGC, only a viscous solution or a weak, unstable gel is observed. Several HSA derivatives are highly efficient gelators, capable of forming robust gels at concentrations well below 1% by weight. acs.orgnih.gov As the concentration is increased above the CGC, the density of the fibrillar network increases, leading to a corresponding increase in the gel's mechanical strength, as reflected by a higher storage modulus (G') and yield stress. researchgate.net

Interactive Table: Effect of Solvent on Gelation by 12-Hydroxystearic Acid (HSA)
SolventSolvent TypeGelation Result (3 wt% HSA)Gel Appearance
Hexane Aliphatic HydrocarbonGelOpaque
Dodecane Aliphatic HydrocarbonGelOpaque
Toluene Aromatic HydrocarbonGelTransparent
Xylene Aromatic HydrocarbonGelTransparent
Ethanol Polar ProticSolution (No Gel)-
Tetrahydrofuran (THF) Polar AproticSolution (No Gel)-

Note: This table shows general solvent effects for the parent compound, 12-Hydroxystearic Acid, which are indicative of the behavior of its amide derivatives. mrs-j.org

Spectroscopic and Crystallographic Probing of Molecular Architecture

X-ray Diffraction Studies on Ordered Phases and Fibrillar Networks

X-ray diffraction (XRD) is a powerful technique for investigating the long-range order and crystalline nature of materials. For long-chain amphiphilic molecules like Octadecanamide (B89706), 12-hydroxy-N-octadecyl-, XRD is particularly useful in characterizing the ordered phases they form, such as in gels or solid states. These studies provide insights into the packing of molecules, which is fundamental to understanding the formation of fibrillar networks.

While specific crystallographic data for Octadecanamide, 12-hydroxy-N-octadecyl- is not extensively available in the public domain, the behavior of analogous long-chain amides and fatty acids suggests a lamellar packing model. In such a model, the molecules align themselves in parallel sheets, or lamellae. The long hydrocarbon chains would be largely in an all-trans conformation to maximize van der Waals interactions, leading to a high degree of order.

The presence of the hydroxyl group at the C12 position and the amide linkage introduces the capacity for strong, directional hydrogen bonding. These interactions are expected to play a crucial role in the organization of the molecules within the lamellae. The primary driving force for the self-assembly into a lamellar structure is the interplay between the hydrophobic interactions of the long alkyl chains and the hydrogen bonding involving the amide and hydroxyl functional groups.

The expected XRD pattern for such an ordered system would exhibit a series of sharp peaks at low angles, corresponding to the long-range lamellar spacing (d-spacing). This spacing is related to the length of the molecule and the tilt angle of the alkyl chains with respect to the lamellar plane. Additional wider-angle reflections would provide information about the shorter-range packing of the hydrocarbon chains, typically indicating a hexagonal or orthorhombic sub-cell.

Table 1: Expected X-ray Diffraction Features for Lamellar Packing of Octadecanamide, 12-hydroxy-N-octadecyl-

FeatureExpected ObservationStructural Interpretation
Low-Angle Reflections A series of sharp peaks corresponding to (00l) reflections.Indicates a well-defined lamellar structure with a long-range order. The d-spacing can be calculated from the peak positions and relates to the bilayer thickness.
Wide-Angle Reflections One or more reflections in the region of 3.5-4.5 Å.Provides information on the lateral packing of the alkyl chains within the lamellae. A single peak around 4.2 Å suggests hexagonal packing, while multiple peaks indicate a more ordered orthorhombic or triclinic sub-cell.

Infrared (IR) and Raman Spectroscopy for Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and intermolecular interactions, particularly hydrogen bonding. For Octadecanamide, 12-hydroxy-N-octadecyl-, these techniques are invaluable for understanding the role of the amide and hydroxyl groups in the self-assembly process.

The IR and Raman spectra of this compound are expected to be rich in information. The key vibrational modes are associated with the N-H, C=O, and O-H functional groups, as well as the long polymethylene chains. The positions and shapes of these bands are highly sensitive to the local molecular environment and the extent of hydrogen bonding.

In a self-assembled, ordered state, significant shifts in the vibrational frequencies of the amide and hydroxyl groups are anticipated compared to the solution or molten state. The N-H stretching vibration, typically observed around 3300 cm⁻¹, is expected to shift to lower wavenumbers and broaden upon hydrogen bond formation. Similarly, the C=O stretching vibration (Amide I band), found near 1640 cm⁻¹, will also exhibit a downward shift. The Amide II band, arising from N-H bending and C-N stretching, is another key indicator of hydrogen bonding. The O-H stretching band from the hydroxyl group would also be a prominent feature, likely showing a broad absorption indicative of its involvement in a hydrogen-bonded network.

Table 2: Characteristic Infrared and Raman Bands for Intermolecular Interaction Analysis of Octadecanamide, 12-hydroxy-N-octadecyl-

Vibrational ModeApproximate Wavenumber (cm⁻¹)Interpretation in the Context of Self-Assembly
O-H Stretch 3400 - 3200 (broad)A broad band in this region is a strong indicator of hydrogen-bonded hydroxyl groups, which are crucial for the formation of the fibrillar network.
N-H Stretch ~3300A shift to lower frequency and broadening of this peak upon aggregation signifies the presence of intermolecular N-H···O=C hydrogen bonds, which are characteristic of secondary amides.
CH₂ Stretches 2920 and 2850The positions of the asymmetric and symmetric methylene (B1212753) stretching bands can indicate the conformational order of the alkyl chains. Well-ordered, all-trans chains will show sharp peaks at lower wavenumbers.
C=O Stretch (Amide I) ~1640The position of this band is sensitive to hydrogen bonding and the conformation of the amide group. A shift to lower frequency is indicative of strong hydrogen bonding.
N-H Bend (Amide II) ~1550This band, resulting from a coupling of the N-H in-plane bending and C-N stretching modes, is also a sensitive probe of the hydrogen-bonding environment of the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformation of molecules in solution. For Octadecanamide, 12-hydroxy-N-octadecyl-, ¹H and ¹³C NMR would provide a complete picture of the covalent framework and can also offer insights into the molecular dynamics and intermolecular interactions that precede self-assembly.

In a suitable solvent, the ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The long alkyl chains would give rise to a large, complex signal in the aliphatic region (around 1.2-1.6 ppm). The protons adjacent to the functional groups, such as the CH₂ group alpha to the amide nitrogen and the CH group bearing the hydroxyl group, would appear at more downfield chemical shifts. The amide N-H proton would likely appear as a broad signal whose chemical shift is dependent on concentration and temperature, reflecting its involvement in hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be the most downfield signal, typically above 170 ppm. The carbon bearing the hydroxyl group would also be shifted downfield compared to the other methylene carbons in the chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Functional Groups of Octadecanamide, 12-hydroxy-N-octadecyl-

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
CH₃ (terminal) ~0.9~14Represents the ends of the two long alkyl chains.
(CH₂)n (bulk methylene) ~1.2-1.4~22-30The large number of methylene groups in the two alkyl chains will result in a large, overlapping signal in this region.
CH₂ adjacent to C=O ~2.2~36Protons and carbon alpha to the carbonyl group are deshielded.
CH₂ adjacent to N-H ~3.2~40Protons and carbon alpha to the amide nitrogen are deshielded.
CH bearing O-H ~3.6~72The proton and carbon attached to the electronegative oxygen atom are significantly deshielded.
N-H (amide) 5.5 - 8.5 (broad)-The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.
C=O (amide) -~173The carbonyl carbon is the most deshielded carbon in the molecule.

Electron Microscopy and Atomic Force Microscopy for Nanoscale Morphology

To visualize the supramolecular structures formed by the self-assembly of Octadecanamide, 12-hydroxy-N-octadecyl-, high-resolution microscopy techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are employed. These methods provide direct imaging of the nanoscale and microscale morphology of the aggregated structures, such as fibrillar networks in organogels.

TEM offers higher resolution and can reveal the finer details of the fibrillar structures. Cryo-TEM, in particular, allows for the visualization of the network in a close-to-native, vitrified state, preserving the delicate structures that might be altered by drying. TEM images could show the entanglement of individual or bundled fibers, their widths, and their persistence lengths.

AFM is a powerful tool for imaging the surface of materials at the nanoscale with high resolution in three dimensions. In tapping mode, AFM can be used to image the morphology of the fibrillar network on a substrate. It can provide quantitative data on the height, width, and periodicity of the self-assembled structures. Furthermore, AFM can be used to probe the mechanical properties of the individual fibers and the bulk gel.

Table 4: Application of Microscopy Techniques to Study the Nanoscale Morphology of Octadecanamide, 12-hydroxy-N-octadecyl- Assemblies

TechniqueInformation ObtainedExpected Findings for Fibrillar Networks
Scanning Electron Microscopy (SEM) Surface topography, network porosity, and macroscopic structure of the self-assembled material.Images would likely show a three-dimensional, porous network of entangled fibers, with fiber diameters in the nanometer to micrometer range.
Transmission Electron Microscopy (TEM) High-resolution images of individual and bundled fibers, including their width, length, and morphology (e.g., twisted or helical).TEM would reveal the fine structure of the fibrils, potentially showing them to be composed of smaller, elementary protofibrils. The high aspect ratio of the fibers would be evident.
Atomic Force Microscopy (AFM) High-resolution, three-dimensional surface imaging of the fibrillar network. Quantitative data on fiber dimensions (height and width). Nanomechanical properties.AFM would provide precise measurements of the fiber dimensions and could reveal details about their surface texture. Phase imaging in AFM could provide contrast based on local mechanical properties.

Interactions with Diverse Media and Solubilization Phenomena

Gelation Behavior in Organic Solvents, Hydrocarbons, and Vegetable Oils

The capacity of Octadecanamide (B89706), 12-hydroxy-N-octadecyl-, and related amides derived from 12-hydroxystearic acid, to act as low-molecular-mass organogelators (LMWOGs) is a well-documented phenomenon. epa.govnih.gov These molecules can immobilize large volumes of organic liquid at low concentrations, forming thermally reversible gels. nih.gov The gelation mechanism is driven by the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent.

The primary driving force for this self-assembly is intermolecular hydrogen bonding. nih.gov The amide (-CONH-) and hydroxyl (-OH) groups can form strong, directional hydrogen bonds, leading to the formation of one-dimensional, high-aspect-ratio fibers. researchgate.net These fibers subsequently entangle and branch to create a self-assembled fibrillar network (SAFIN) that provides the gel's solid-like properties. nih.govresearchgate.net Van der Waals interactions between the long octadecyl chains further stabilize this network.

In a study using safflower oil, amides synthesized from (R)-12-hydroxystearic acid were found to crystallize as fibrillar spherulites. epa.gov The presence of the 12-OH group is crucial; its removal (as in amides derived from stearic acid) leads to the formation of large platelets instead of fibers, which are less effective at gelling the oil. epa.gov The cooling rate during gel formation also influences the microstructure, although the fibrillar spherulite morphology of the HSA-amide gels is maintained at both slow (1 °C/min) and fast (20 °C/min) cooling rates. epa.gov

The rheological properties of these organogels are dependent on a balance between the hydrogen-bonding sites and the length of the alkyl chains. epa.gov Gels formed by HSA and its amide derivatives exhibit thixotropic behavior, meaning they can be broken down by shear and recover their structure at rest. epa.gov This self-healing property is attributed to the reversible nature of the non-covalent interactions holding the network together. nih.gov The viscoelastic recovery after shear can be qualitatively correlated with the strength of the hydrogen-bonding interactions among the gelator molecules. nih.gov

Table 1. Gelation Characteristics of HSA-Amide Derivatives in Vegetable Oil
PropertyDescriptionKey Influencing FactorsReferences
Gelation Mechanism Self-assembly via non-covalent interactions into a 3D fibrillar network that entraps the solvent.Intermolecular hydrogen bonding (amide and hydroxyl groups), Van der Waals interactions (alkyl chains). epa.govnih.gov
Microstructure Formation of high-aspect-ratio fibers that organize into larger spherulitic structures.Presence of the 12-hydroxyl group is critical for fiber formation. epa.gov
Rheological Behavior Viscoelastic, solid-like properties. Exhibits thixotropy (shear-thinning and recovery).Balance between H-bonding sites and alkyl chain length; network interconnectivity. epa.govnih.gov
Thermal Properties Thermally reversible; gels form upon cooling a sol and melt upon heating.Strength and density of the non-covalent network. nih.gov

Interactions with Aqueous and Amphiphilic Environments

The interaction of Octadecanamide, 12-hydroxy-N-octadecyl- with aqueous environments is dominated by its pronounced hydrophobic character. With two long C18 alkyl chains, the molecule is expected to have extremely low solubility in water. However, its amphiphilic nature—possessing both non-polar alkyl tails and a polar hydroxy-amide head—suggests complex behavior at interfaces or in mixed-solvent systems.

Some related gelators, such as N-alkyl-(R)-12-hydroxyoctadecylammonium chlorides, have been described as "ambidextrous," capable of gelling both water (hydrogels) and organic liquids (organogels). nih.gov This dual behavior is possible because different molecular packing arrangements can be adopted to accommodate the polarity of the surrounding medium. nih.gov In water, these molecules arrange to shield their hydrophobic tails from the aqueous phase, while in organic solvents, the polar groups aggregate. For the non-ionic Octadecanamide, 12-hydroxy-N-octadecyl-, while true hydrogel formation is unlikely due to its low water affinity, it is expected to self-assemble at oil-water interfaces, acting as a surfactant or stabilizer.

Studies on random copolymers containing octadecyl acrylamide (B121943) (a hydrophobic component) and hydroxyethyl (B10761427) acrylamide (a hydrophilic component) demonstrate how the balance between these two parts dictates self-assembly. These copolymers can form lamellar structures where the side chains are either mixed or segregated depending on composition and thermal treatment. researchgate.netchemrxiv.org This illustrates the powerful driving force of segregation between incompatible molecular segments in an amphiphilic system. For Octadecanamide, 12-hydroxy-N-octadecyl-, in an amphiphilic environment, a similar segregation would occur, with the octadecyl chains preferring non-polar domains and the hydroxy-amide group interacting with polar components or water molecules via hydrogen bonding.

Molecular Interactions with Biomimetic Systems and Membranes

The amphiphilic structure of Octadecanamide, 12-hydroxy-N-octadecyl- strongly suggests it will interact with biomimetic systems such as lipid bilayers. The primary mode of interaction is expected to be the insertion of the molecule into the membrane, driven by the hydrophobic effect. researchgate.netnih.gov The two long, saturated octadecyl chains are structurally similar to the acyl chains of phospholipids (B1166683) and would readily partition into the hydrophobic core of the bilayer. mdpi.com

Once inserted, the molecule can affect the physical properties of the membrane. The polar hydroxy-amide group would likely position itself near the lipid headgroup region at the membrane-water interface. The bulky, rigid nature of the inserted molecule could disrupt the packing of the surrounding lipid acyl chains, leading to changes in membrane fluidity, order, and thickness. nih.gov Studies on long-chain unsaturated fatty acids interacting with supported lipid bilayers (SLBs) show they can cause significant membrane remodeling, including insertion and even lipid removal at higher concentrations. researchgate.netnih.gov

The interaction is also dependent on the lipid composition of the membrane itself. The presence of unsaturated lipid acyl chains or cholesterol can alter the packing and mechanical properties of the bilayer, which in turn influences how exogenous molecules like fatty amides are accommodated. mdpi.comnih.gov The long, saturated chains of Octadecanamide, 12-hydroxy-N-octadecyl- would likely interact more favorably with regions of the membrane rich in other saturated lipids, potentially influencing the formation or stability of lipid domains. nih.gov

Table 2. Predicted Interactions of Octadecanamide, 12-hydroxy-N-octadecyl- with Lipid Bilayers
Interaction MechanismDescriptionPotential Effects on MembraneReferences (based on analogous molecules)
Hydrophobic Insertion The two long octadecyl chains partition into the non-polar core of the lipid bilayer.Anchors the molecule within the membrane. researchgate.netnih.gov
Polar Group Anchoring The central hydroxy-amide group resides near the polar lipid headgroups at the membrane-water interface.Orients the molecule within the bilayer. mdpi.com
Membrane Perturbation The presence of the molecule disrupts the ordered packing of neighboring lipid acyl chains.Alters membrane fluidity, thickness, and permeability. May induce local curvature. researchgate.netnih.gov
Domain Association Preferential interaction with membrane regions of similar lipid composition (e.g., saturated domains).Could influence the stability and organization of lipid rafts or other domains. mdpi.comnih.gov

Advanced Materials Applications and Technological Prospects

Role as Structuring Agents in Hydrophobic and Oleogel Systems

Octadecanamide (B89706), 12-hydroxy-N-octadecyl- and its analogues are highly effective low molecular weight organogelators (LMWOs). These molecules can self-assemble in hydrophobic liquids, such as oils, to form three-dimensional fibrillar networks. This network entraps the liquid phase, transforming it into a semi-solid gel-like material known as an oleogel. The formation of these networks is primarily driven by hydrogen bonding between the hydroxyl and amide groups of adjacent molecules, as well as van der Waals interactions between the long alkyl chains.

The rheological properties of these oleogels, such as their elasticity and viscosity, are highly dependent on the concentration of the gelator and the specific molecular structure. Studies on analogous compounds, such as (R)-12-hydroxystearic acid (HSA) and its amide derivatives, have shown that the presence of the hydroxyl group is crucial for the formation of the fibrous crystalline network. The addition of an amide group can further enhance the gelling ability and the mechanical properties of the resulting oleogel. The rheological properties of these systems can be fine-tuned by modifying the alkyl chain length attached to the amide group, which influences the balance of hydrogen-bonding sites and the packing of the molecules.

Table 1: Rheological Properties of Oleogels Formed by Structuring Agents Analogous to Octadecanamide, 12-hydroxy-N-octadecyl-

Structuring Agent (in Safflower Oil) Cooling Rate (°C/min) Elastic Modulus (G') (Pa) Viscous Modulus (G'') (Pa) Thixotropic Behavior
(R)-12-hydroxystearic acid (HSA) 1 ~100 ~10 Yes
(R)-12-hydroxystearic acid (HSA) 20 ~1,000 ~100 Yes
Primary Amide of HSA 1 >10,000 >1,000 Yes
Primary Amide of HSA 20 >10,000 >1,000 Yes
Secondary Amide of HSA (C4 alkyl) 1 >10,000 >1,000 Yes
Secondary Amide of HSA (C4 alkyl) 20 >10,000 >1,000 Yes

This table is generated based on data from analogous compounds and is intended for illustrative purposes.

Applications in Lubricant Formulations and Friction Reduction

The long alkyl chains and the polar amide and hydroxyl groups of Octadecanamide, 12-hydroxy-N-octadecyl- make it a promising candidate for use as a friction modifier and anti-wear additive in lubricant formulations. nih.gov Fatty acid amides are known to be effective boundary lubrication additives. nih.gov They function by adsorbing onto metal surfaces to form a thin, durable lubricating film. researchgate.net This film prevents direct metal-to-metal contact, thereby reducing both friction and wear, particularly under high load and low speed conditions. nih.govresearchgate.net

The mechanism of action involves the polar head of the amide molecule (the amide and hydroxyl groups) anchoring to the metal surface, while the long, non-polar alkyl chains orient themselves away from the surface, creating a low-shear interface. The presence of the hydroxyl group can further enhance the adsorption and stability of this film through hydrogen bonding. The effectiveness of fatty acid amides as lubricant additives has been demonstrated in various studies, showing significant reductions in the coefficient of friction and wear scar diameter when added to base oils. nih.govresearchgate.net

Table 2: Tribological Performance of Amide-Based Lubricant Additives

Additive Type Base Oil Additive Concentration (wt%) Reduction in Coefficient of Friction (%) Reduction in Wear Scar Diameter (%)
Lauroyl Glutamine Mineral Oil 1.0 Significant Significant
Lauroyl Glycine Mineral Oil 1.0 Significant Significant
Lauroyl Alanine Mineral Oil 1.0 Significant Significant
N,N-Bis(2-ethoxyethyl) coconut fatty acid amides Kerosene 0.015 - Provides acceptable lubricity
N-propyl-octanamide PAO-100 0.5 - ~25% (in wear scar diameter)

This table presents data for various fatty acid amides to illustrate their general effectiveness as lubricant additives.

Integration into Drug Delivery Platforms and Controlled Release Systems

The amphiphilic nature and biocompatibility of long-chain fatty amides like Octadecanamide, 12-hydroxy-N-octadecyl- suggest their potential for use in the development of drug delivery systems. Specifically, they could be employed as a lipid matrix for the encapsulation and controlled release of hydrophobic active pharmaceutical ingredients (APIs). The crystalline network formed by the self-assembly of these molecules in an appropriate solvent can create a solid or semi-solid matrix that entraps the drug molecules.

The release of the drug from such a matrix would be governed by diffusion through the lipid network and/or by the erosion of the matrix itself. This approach could be particularly beneficial for improving the oral bioavailability of poorly water-soluble drugs by facilitating their solubilization and absorption. Lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been extensively studied for their ability to protect drugs from degradation, control their release profile, and target specific sites in the body. While direct studies on Octadecanamide, 12-hydroxy-N-octadecyl- in this context are not widely available, its structural similarity to lipids commonly used in these formulations makes it a compound of interest for future research in this area.

Development of Responsive and Adaptive Soft Materials

A particularly exciting prospect for Octadecanamide, 12-hydroxy-N-octadecyl- lies in the creation of responsive and adaptive soft materials. Research on closely related (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides has demonstrated their ability to form molecular gels that exhibit remarkable mechano-responsive, or thixotropic, properties. rsc.org Thixotropy is the ability of a material to become less viscous when subjected to shear stress (e.g., shaking or stirring) and then return to its original gel-like state when the stress is removed. This behavior is indicative of a "self-healing" capability. researchgate.net

In these systems, the gel network is disrupted by mechanical force, causing the material to flow like a liquid. Upon cessation of the force, the self-assembly of the gelator molecules re-establishes the fibrillar network, and the material recovers its solid-like properties. rsc.org The recovery time can be remarkably fast, in some cases occurring in less than a second. rsc.org This property is attributed to the reversible nature of the hydrogen bonds that hold the fibrillar network together. Such materials have potential applications in areas like injectable drug delivery systems, smart coatings, and sealants that can self-repair after damage. researchgate.net

Table 3: Mechano-Responsive Properties of Gels Formed by Analogs of Octadecanamide, 12-hydroxy-N-octadecyl-

Gelator (in Silicone Oil) Viscoelasticity Recovery after Destructive Shear (%) Recovery Time
(R)-12-hydroxyoctadecanamide >90% < 10 seconds
(R)-12-hydroxy-N-(2-hydroxyethyl)octadecanamide Variable Seconds to Minutes
(R)-12-hydroxy-N-(3-hydroxypropyl)octadecanamide Variable Seconds to Minutes
(R)-12-hydroxy-N-(5-hydroxypentyl)octadecanamide Variable Hundreds of Seconds

Data is based on the behavior of analogous compounds and illustrates the potential for creating responsive materials.

Environmental Fate and Biotransformation Pathways

Hydrolytic Degradation Products and Mechanisms

Hydrolysis is a primary chemical reaction that can lead to the degradation of amides in the environment. This process involves the cleavage of the amide bond by reaction with water, which can be catalyzed by either acidic or basic conditions. libretexts.orgsolubilityofthings.com For Octadecanamide (B89706), 12-hydroxy-N-octadecyl-, hydrolytic cleavage would break the amide linkage between the 12-hydroxyoctadecanoyl group and the N-octadecyl group.

The expected products of this hydrolysis are 12-hydroxyoctadecanoic acid and N-octadecylamine.

Mechanism of Hydrolysis:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the carbonyl carbon. youtube.com Subsequent proton transfer and elimination of the amine group lead to the formation of the carboxylic acid and the corresponding protonated amine. libretexts.orgyoutube.com

Base-Catalyzed (Promoted) Hydrolysis: In basic solutions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the amide anion as a leaving group, which then deprotonates the newly formed carboxylic acid. This reaction is often referred to as base-promoted because a full equivalent of base is consumed. libretexts.org

The rate of hydrolysis for N-substituted amides is influenced by factors such as pH and temperature. psu.edu Generally, amides are relatively stable to hydrolysis under neutral conditions, but the rate increases significantly under strongly acidic or basic conditions and with elevated temperatures. psu.edunih.gov

Table 1: Predicted Hydrolytic Degradation Products of Octadecanamide, 12-hydroxy-N-octadecyl-

ReactantHydrolysis ConditionProduct 1Product 2
Octadecanamide, 12-hydroxy-N-octadecyl-Acidic or Basic12-hydroxyoctadecanoic acidN-octadecylamine

Biodegradation Profiles in Environmental Matrices

Biodegradation is a crucial process that determines the ultimate fate of organic compounds in the environment. It is mediated by microorganisms such as bacteria and fungi. The biodegradation of fatty acid amides is expected to be a significant pathway for the environmental removal of Octadecanamide, 12-hydroxy-N-octadecyl-.

The initial step in the aerobic biodegradation of fatty acid amides typically involves the enzymatic hydrolysis of the amide bond. nih.gov This process is carried out by amidase enzymes produced by various microorganisms, such as Pseudomonas aeruginosa. nih.gov This initial cleavage results in the formation of the constituent fatty acid and amine. nih.gov

Following the initial hydrolysis, the subsequent biodegradation depends on the nature of the resulting products:

12-hydroxyoctadecanoic acid: Long-chain fatty acids are generally considered to be readily biodegradable under aerobic conditions. They are typically metabolized through the β-oxidation pathway.

N-octadecylamine: The biodegradability of long-chain alkylamines has been demonstrated. oup.com The degradation pathway can involve the cleavage of the carbon-nitrogen bond, leading to the formation of an aldehyde, which is then oxidized to the corresponding fatty acid. oup.com

Soil: The presence of diverse microbial communities in soil suggests that biodegradation is a likely fate. frontiersin.org However, factors such as soil type, pH, temperature, moisture content, and nutrient availability can affect the rate of degradation. copernicus.orgcopernicus.org The sorption of the compound to soil organic matter may reduce its bioavailability to microorganisms.

Water: In aquatic environments, biodegradation will be dependent on the presence of adapted microbial populations. The low water solubility of this compound may limit its bioavailability.

Sediment: Due to its expected low water solubility and potential for sorption, Octadecanamide, 12-hydroxy-N-octadecyl- may accumulate in sediments. Here, both aerobic and anaerobic biodegradation processes could occur. While aerobic degradation is generally faster, anaerobic degradation of long-chain fatty acids and alkylamines is also possible. oup.comcore.ac.uk

Table 2: Predicted Aerobic Biodegradation Pathway of Octadecanamide, 12-hydroxy-N-octadecyl-

StepProcessReactantProducts
InitialEnzymatic HydrolysisOctadecanamide, 12-hydroxy-N-octadecyl-12-hydroxyoctadecanoic acid + N-octadecylamine
Subsequent (Fatty Acid)β-oxidation12-hydroxyoctadecanoic acidAcetyl-CoA, further metabolism
Subsequent (Amine)C-N bond cleavage, oxidationN-octadecylamineOctadecanal, Octadecanoic acid, further metabolism
FinalMineralizationIntermediate productsCO₂, H₂O, Biomass

Abiotic Degradation Pathways

In addition to hydrolysis and biodegradation, abiotic processes such as photolysis and oxidation can contribute to the environmental degradation of chemical compounds.

Photolysis: Direct photolysis involves the degradation of a molecule by the absorption of light, typically in the ultraviolet (UV) range of the solar spectrum. nih.gov For a compound to undergo direct photolysis, it must absorb light at wavelengths present in sunlight (λ > 290 nm). While specific UV absorption data for Octadecanamide, 12-hydroxy-N-octadecyl- is not readily available, amides can undergo photolytic degradation. nih.gov Indirect photolysis can also occur, where other substances in the environment absorb light and produce reactive species (e.g., hydroxyl radicals) that then react with the compound.

Oxidation: In the atmosphere, organic compounds can be degraded by reaction with photochemically generated oxidants, most importantly the hydroxyl radical (•OH). acs.org The rate of this reaction is a key factor in determining the atmospheric lifetime of a compound. For a large molecule like Octadecanamide, 12-hydroxy-N-octadecyl-, its low vapor pressure would likely result in it being primarily associated with particulate matter in the atmosphere, which would affect its degradation rate. In soil and water, oxidation can be mediated by various chemical oxidants or through photo-oxidation processes. researchgate.net

Table 3: Potential Abiotic Degradation Pathways for Octadecanamide, 12-hydroxy-N-octadecyl-

PathwayDescriptionPotential Products
PhotolysisDirect absorption of sunlight leading to bond cleavage. Indirect reaction with photochemically produced reactive species.Smaller, more oxidized molecules.
OxidationReaction with atmospheric oxidants (e.g., •OH) or chemical oxidants in soil/water.Hydroxylated derivatives, carbonyl compounds, and ultimately smaller carboxylic acids.

Computational and Advanced Analytical Characterization

Chromatographic and Mass Spectrometric Methodologies

Chromatography and mass spectrometry are cornerstone techniques for the analysis of fatty acid amides. They offer high sensitivity and selectivity for both qualitative identification and quantitative measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thepharmajournal.com For high molecular weight, polar compounds like Octadecanamide (B89706), 12-hydroxy-N-octadecyl-, derivatization is typically required to increase volatility and prevent thermal degradation during analysis. nih.gov

Qualitative Analysis: In qualitative analysis, GC-MS is used to identify the compound based on its retention time and mass spectrum. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern. Key fragmentation pathways for fatty acid amides often involve cleavage of the amide bond and rearrangements like the McLafferty rearrangement for aliphatic amides. nih.gov For Octadecanamide, 12-hydroxy-N-octadecyl-, derivatization of the hydroxyl group (e.g., through trimethylsilylation) is crucial. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and fragment ions resulting from the loss of the silyl (B83357) group and cleavage along the alkyl chains.

Quantitative Analysis: For quantitative analysis, a specific ion (or ions) unique to the compound is monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample preparation and instrument response. The concentration of the analyte is determined by comparing its peak area to that of the internal standard. nih.gov

Table 1: GC-MS Parameters for Derivatized Fatty Acid Amide Analysis

ParameterTypical ConditionRationale
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Converts active hydrogens (on OH and NH groups) to trimethylsilyl (B98337) (TMS) ethers/amides, increasing volatility and thermal stability. nih.gov
GC ColumnHP-5MS, DB-1MS (low-polarity)Provides good separation for high molecular weight compounds.
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace analysis.
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov
MS AnalyzerQuadrupole, Ion TrapCommonly used for routine qualitative and quantitative analysis.

Liquid chromatography-mass spectrometry (LC-MS) is often preferred for the analysis of large, thermally labile, and polar molecules like Octadecanamide, 12-hydroxy-N-octadecyl-, as it typically does not require derivatization. nih.govfrontiersin.org It is particularly well-suited for analyzing the compound within complex biological or industrial matrices. nih.gov

The methodology generally employs reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). nih.gov This setup allows for the separation of fatty acid amides based on their hydrophobicity.

For detection, electrospray ionization (ESI) is the most common technique as it is a soft ionization method that typically produces protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+), minimizing fragmentation and preserving the molecular ion. semanticscholar.org Tandem mass spectrometry (MS/MS) can then be used to generate fragment ions for structural confirmation. nih.gov

Table 2: Typical LC-MS Configuration for Octadecanamide, 12-hydroxy-N-octadecyl- Analysis

ParameterTypical ConditionRationale
LC ColumnC18 Reverse-Phase (e.g., 150 mm × 2.1 mm, 2.7 µm)Provides effective separation of lipophilic molecules. nih.gov
Mobile PhaseGradient of Water and Acetonitrile/Methanol (B129727) (with additives like formic acid or ammonium (B1175870) formate)Enables elution of a wide range of analytes and improves ionization efficiency. nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive ModeGently ionizes the molecule, primarily forming [M+H]+ ions, suitable for molecular weight determination. semanticscholar.org
MS AnalyzerTriple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF)QqQ is excellent for targeted quantification (MRM), while Q-TOF provides high-resolution data for identification. nih.govnih.gov

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically <5 ppm). pnnl.govmdpi.com This capability allows for the unambiguous determination of the elemental formula of Octadecanamide, 12-hydroxy-N-octadecyl- (C₃₆H₇₃NO₂).

HRMS can distinguish the target analyte from other co-eluting species that may have the same nominal mass but different elemental compositions (isobaric interference). pnnl.gov The high resolving power is crucial for analyzing complex environmental or biological samples. pnnl.gov

Furthermore, the measured isotopic pattern of the molecular ion must match the theoretical pattern calculated from its elemental formula. The relative abundances of the M+1, M+2, etc., isotope peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O, serve as an additional confirmation of the compound's identity. nih.gov Fragmentation analysis using HRMS/MS provides high-accuracy masses for fragment ions, enabling detailed structural elucidation and confirmation of the fatty acid chains and amide headgroup. mdpi.com

Theoretical Chemistry and Molecular Simulations

Theoretical and computational methods provide a molecular-level understanding of the properties and behavior of Octadecanamide, 12-hydroxy-N-octadecyl-. These simulations complement experimental data by offering insights that are difficult to obtain through analysis alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For Octadecanamide, 12-hydroxy-N-octadecyl-, DFT calculations can be employed to understand the nature of the intermolecular forces that govern its self-assembly and physical properties.

A key application of DFT is the study of hydrogen bonding. researchgate.netconicet.gov.ar The molecule has two primary sites for hydrogen bonding: the amide group (-CONH-) and the hydroxyl group (-OH). DFT can calculate the geometries and binding energies of dimers and larger oligomers, revealing the preferred modes of interaction. nih.gov These calculations show how hydrogen bonds between the amide N-H (donor) and C=O (acceptor) groups, as well as between the hydroxyl groups, contribute to the formation of stable, ordered structures. This information is critical for explaining the compound's ability to act as a gelling agent or thickener. researchgate.netresearchgate.net DFT can also be used to predict spectroscopic properties and rationalize fragmentation patterns observed in mass spectrometry. rsc.org

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.govcuny.edu For Octadecanamide, 12-hydroxy-N-octadecyl-, MD simulations can model the process of self-assembly in various solvents. drexel.edu This compound is a derivative of 12-hydroxystearic acid (12-HSA), a well-known organogelator. researchgate.netacs.org

MD simulations can track the trajectories of hundreds or thousands of molecules as they aggregate from a disordered state into ordered, fibrillar networks. drexel.edu These simulations provide detailed insights into the mechanism of gelation, showing how initial molecular clusters form and subsequently grow into elongated fibers. The simulations highlight the critical roles of both hydrogen bonding (between the amide and hydroxyl groups) and van der Waals interactions (between the long octadecyl chains) in stabilizing the fiber network. researchgate.netdrexel.edu By visualizing these processes, MD helps to explain how microscopic molecular interactions give rise to macroscopic properties like gel formation. nih.gov

Computational Prediction of Supramolecular Properties

The self-assembly of Octadecanamide, 12-hydroxy-N-octadecyl- and related derivatives into supramolecular structures like gels is governed by a complex interplay of non-covalent interactions. researchgate.net Computational chemistry offers powerful tools to investigate and predict these phenomena at an atomic level, providing insights that complement experimental observations. nih.govrsc.org Molecular dynamics (MD) simulations, in particular, have been employed to understand the key functional group interactions that drive the aggregation and morphology of these structures. researchgate.netdrexel.edu

Two primary computational strategies are used to study supramolecular gelation: top-down and bottom-up approaches. researchgate.netnih.gov

Top-Down Approach: This method starts with a proposed, well-defined supramolecular aggregate. The stability of this initial structure is then tested through MD simulations. nih.gov Researchers analyze topological changes during the simulation by monitoring parameters like the root-mean-square displacement (RMSD), solvent-accessible surface area (SASA), and radius of gyration (Rg). nih.gov If the structure remains stable with minimal atomic displacement, it is considered a plausible arrangement for the gel network. nih.gov This approach is valuable for validating structures inferred from experimental data, such as X-ray scattering. drexel.edu

Bottom-Up Approach: In this scheme, the simulation begins with gelator molecules randomly dispersed in a solvent. The simulation then tracks the spontaneous self-assembly process as the molecules aggregate. researchgate.net This method can reveal the kinetic pathways and mechanisms of fiber formation. For instance, simulations of the parent molecule, 12-hydroxystearic acid (12-HSA), have shown that self-assembly is driven by the formation of hydrogen bonds between the 12-hydroxyl groups, leading to the growth of fibrillar networks. drexel.edumrs-j.org

These computational models allow for the detailed examination of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical for the formation of the self-assembled fibrillar networks (SAFINs) that constitute the gel. researchgate.netresearchgate.net For derivatives of 12-HSA, it is hypothesized that layers of molecules stack to form a multilamellar structure, with the 12-hydroxyl groups aligning to create a chain of hydrogen bonds that facilitates longitudinal growth into fibers. drexel.edumrs-j.orgresearchgate.net By combining quantum mechanics approaches with MD simulations, researchers can differentiate between various molecular arrangements and identify the most likely candidates for stable self-assembly. rsc.org

Computational Method Application in Supramolecular Property Prediction Key Parameters Analyzed References
Molecular Dynamics (MD) Simulations (Top-Down) Probing the stability of pre-defined aggregate structures.Root-Mean-Square Displacement (RMSD), Solvent Accessible Surface Area (SASA), Radius of Gyration (Rg). researchgate.netnih.gov
Molecular Dynamics (MD) Simulations (Bottom-Up) Observing the spontaneous self-assembly of randomly dispersed molecules to understand aggregation mechanisms.Trajectory of molecular aggregation, formation of hydrogen bonds, evolution of network structure. researchgate.netdrexel.edu
Quantum Mechanics (QM) Calculating the energies of different molecular conformations and intermolecular interactions to determine the most stable arrangements.Relative energies of conformers, interaction energies between molecules. rsc.org
Umbrella Sampling Investigating the self-assembly mechanism by influencing specific molecular configurations, such as alkane dihedral angles.Free energy profiles along a collective variable (CV). drexel.edu

Application of Chemometrics and Machine Learning in Data Analysis

The characterization of Octadecanamide, 12-hydroxy-N-octadecyl- and the complex systems it forms, such as organogels, generates large and high-dimensional datasets from various analytical techniques. ugr.es Chemometrics and machine learning (ML) provide sophisticated methods for extracting meaningful information, identifying patterns, and building predictive models from this complex data. purdue.edumdpi.com These data-driven approaches are increasingly applied to analyze spectroscopic, rheological, and other analytical data. ugr.esresearchgate.net

In the context of spectroscopic data analysis (e.g., FTIR, Raman), ML algorithms can automate the interpretation of complex spectra, which can be challenging to analyze manually. ugr.esresearchgate.net Supervised learning techniques, such as Principal Component Analysis (PCA), discriminant analysis, and artificial neural networks (ANNs), are used to classify materials or predict properties based on their spectral fingerprints. ugr.esmdpi.com For example, PCA can reduce the dimensionality of hyperspectral data, highlighting the most significant variations between samples, which can then be correlated with physical or chemical properties. mdpi.com By training models on datasets of known compounds, it is possible to predict the presence of specific functional groups or even classify unknown samples. mdpi.comresearchgate.net The use of spectral derivative data has been shown to significantly improve the accuracy of ML models by enhancing key spectral features and accounting for signal contamination. nih.gov

Machine learning is also valuable for establishing quantitative structure-property relationships (QSPR). protoqsar.com By calculating a wide range of molecular descriptors from the chemical structure of fatty acid amides, ML models can be trained to predict their physical and chemical properties. protoqsar.comnih.gov Regression models like Random Forest, Support Vector Machines (SVMs), and various ensemble methods can correlate these descriptors with experimental data to predict properties such as melting points, solubility, or rheological behavior. nih.govresearchgate.net This predictive capability accelerates the design and screening of new molecules with desired functionalities. nih.gov

Technique Application Area Description Potential Insights for Octadecanamide, 12-hydroxy-N-octadecyl- References
Principal Component Analysis (PCA) Spectroscopic & Rheological DataAn unsupervised dimensionality reduction technique that transforms a large set of variables into a smaller set of "principal components" that capture the most variance in the data.Identification of key variables (e.g., temperature, concentration) affecting gel structure and strength. Correlation of spectral changes with rheological properties. researchgate.netmdpi.com
Supervised Classification Models (e.g., SVM, k-NN, ANNs) Spectroscopic Data AnalysisAlgorithms trained on labeled data to classify new, unlabeled data. For example, classifying spectra based on the physical state (sol, gel) or composition of the material.Automated differentiation of gel phases; quality control by identifying spectral deviations from a standard. ugr.esresearchgate.netnih.gov
Regression Models (e.g., Random Forest, Gradient Boosting) Quantitative Structure-Property Relationship (QSPR)Models that learn the relationship between a set of independent variables (molecular descriptors) and a continuous dependent variable (a physical property).Prediction of gel properties (e.g., melting point, mechanical strength) based on molecular structure, facilitating the design of new derivatives. nih.govresearchgate.net
Genetic Programming (GP) Spectroscopic Image AnalysisAn evolutionary computation method that can generate human-readable rules or mathematical expressions to describe relationships in data, avoiding the "black box" nature of some ML models.Deriving clear, interpretable rules that link specific spectral features (e.g., vibrations of the amide or hydroxyl groups) to the macroscopic properties of the gel. ugr.es

Q & A

Basic Research: Identification and Characterization

Q: What are the critical identifiers and regulatory classifications for 12-hydroxy-N-octadecyloctadecanamide? A: The compound is identified by CAS No. 68155-52-2 and synonyms such as N-Stearyl-12-hydroxystearamide. Regulatory classifications include listing in the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory, though it lacks an EC number. Key identifiers include its molecular formula (C₃₆H₇₃NO₂) and GHS classification, which highlights hazards such as skin/eye irritation (H315/H319) .

Basic Research: Synthesis and Optimization

Q: What synthetic routes and reaction conditions are optimal for producing 12-hydroxy-N-octadecyloctadecanamide? A: The compound is synthesized via amidation of 12-hydroxystearic acid with stearylamine. Industrial-scale production requires controlled conditions (e.g., inert atmosphere, temperatures ~150–180°C) to minimize side reactions. Dehydrating agents like thionyl chloride or phosphorus trichloride are used to activate the carboxylic acid group, followed by coupling with the amine. Yield optimization involves stoichiometric excess of stearylamine (1.2–1.5 equivalents) and purification via recrystallization from non-polar solvents .

Basic Research: Analytical Methodologies

Q: What validated analytical methods are used to quantify 12-hydroxy-N-octadecyloctadecanamide in complex matrices? A: High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) or UV-VIS is preferred due to the compound’s lack of chromophores. For fatty amides, CAD achieves a relative response factor (RRF) of ~79–97% compared to standards. Mass spectrometry (MS) imaging is used in biological studies to map spatial distribution, with m/z 580.6 [M+H]⁺ as a diagnostic ion .

Advanced Research: Data Contradictions in Analytical Parameters

Q: How should researchers address discrepancies in relative response factors (RRFs) during HPLC-CAD analysis of fatty amides? A: RRFs for octadecanamide derivatives vary due to chain length and functional groups. For example, octadecanamide exhibits a lower RRF (79%) compared to erucamide (100%). To resolve discrepancies:

  • Use internal standards (e.g., deuterated analogs) for normalization.
  • Validate methods against certified reference materials.
  • Adjust detector parameters (e.g., evaporation temperature in CAD) to account for volatility differences .

Advanced Research: Biological Interactions and Mechanisms

Q: What molecular interactions drive the biological activity of 12-hydroxy-N-octadecyloctadecanamide in lipid-rich environments? A: The hydroxyl and amide groups enable hydrogen bonding with phospholipid headgroups, altering membrane fluidity. In cancer studies, the compound disrupts lipid rafts in renal cell carcinoma (RCC) tissues, reducing pro-survival signaling (e.g., PI3K/Akt). Its thixotropic properties also enable gel formation under shear stress, suggesting utility in drug delivery systems .

Advanced Research: Safety and Handling in Laboratory Settings

Q: What are the best practices for safe storage and handling of 12-hydroxy-N-octadecyloctadecanamide? A:

  • Storage: Keep in airtight containers at 2–8°C to prevent oxidation. Avoid exposure to moisture or light.
  • PPE: Use nitrile gloves and safety goggles; avoid PVC gloves due to permeability.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and apply emollients .

Advanced Research: Comparative Studies with Structural Analogs

Q: How do structural modifications (e.g., chain length, hydroxyl position) impact the physicochemical properties of 12-hydroxy-N-octadecyloctadecanamide? A: Increasing chain length (e.g., C18 to C22) enhances hydrophobicity, raising melting points (~95–110°C) and reducing solubility in polar solvents. Shifting the hydroxyl group from C12 to C16 decreases hydrogen-bonding capacity, weakening gelation properties. Such modifications are critical for tailoring applications in surfactants or biomaterials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.